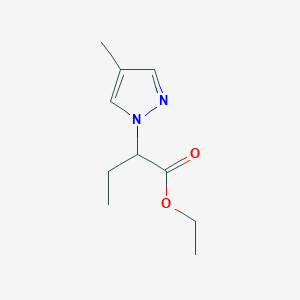

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods could potentially be adapted for the synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions. Theoretical calculations, such as DFT, can be used to predict the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, sigmatropic rearrangements , and reactions with nucleophilic reagents to form different heterocyclic compounds . The reactivity of the pyrazole ring can be influenced by substituents on the ring, which can affect the regioselectivity and yield of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrazole ring and the overall molecular structure. For example, the introduction of electron-withdrawing groups can enhance the reactivity in certain reactions . The antioxidant properties of these compounds can be evaluated using methods like DPPH and hydroxyl radical scavenging assays .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate serves as a fundamental building block in the synthesis of a diverse range of heterocyclic compounds. One notable application is in the creation of pyrazoles and their derivatives, which are crucial for developing new pharmaceuticals and materials. Gomaa and Ali (2020) elaborate on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility in synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This versatility underscores the compound's importance in synthetic chemistry, offering pathways to novel materials and drugs with potential applications in multiple industries, from healthcare to electronics (Gomaa & Ali, 2020).

Biomarker Research

In the field of biomedical research, derivatives of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate are utilized in studying human urinary carcinogen metabolites as biomarkers for tobacco and cancer research. Hecht (2002) provides a comprehensive review of the methods for measuring human urinary carcinogen metabolites, which is crucial for understanding the impact of tobacco on cancer. This research not only furthers our understanding of carcinogenesis but also contributes to the development of new diagnostic methods and therapeutic strategies (Hecht, 2002).

Environmental Science and Biodegradation

The compound also finds relevance in environmental science, particularly in studies focusing on biodegradation and the fate of organic substances in soil and groundwater. Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in environmental settings, illuminating the mechanisms through which microorganisms degrade ETBE, a related compound, thereby mitigating its environmental impact. Understanding the biodegradation pathways of such compounds is vital for environmental protection and the development of sustainable chemical practices (Thornton et al., 2020).

Toxicology and Safety Evaluations

In toxicology, the study of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate and its derivatives aids in assessing the safety and potential risks associated with chemical exposure. McGregor (2007) provides a toxicological review of ethyl tertiary-butyl ether (ETBE), a compound with similar applications, emphasizing its low toxicity and providing insights into its safe use in various applications. This research is crucial for ensuring that the use of such chemicals does not pose significant health risks to humans or the environment (McGregor, 2007).

Medicinal Chemistry

Lastly, the compound's derivatives play a significant role in medicinal chemistry, where they are explored for their potential biological activities. Sharma et al. (2021) review the synthesis and medical significance of methyl-substituted pyrazoles, illustrating the wide spectrum of biological activities exhibited by these derivatives. This research underscores the potential of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate derivatives in developing new therapeutic agents for various diseases, highlighting the compound's importance in drug discovery and development (Sharma et al., 2021).

Propiedades

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZXOZWWEVSPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)